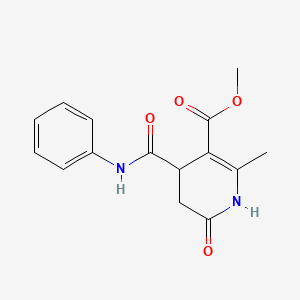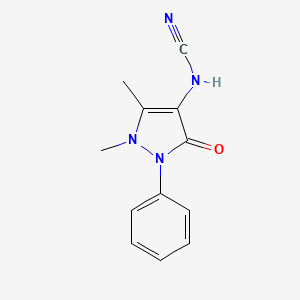![molecular formula C10H15NO5 B12114026 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known for its role as an effective inhibitor for enzymes that bind lysine residues, such as proteolytic enzymes like plasmin, which is responsible for fibrinolysis . It is used in various medical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid can be achieved through several methods. One common approach involves the ring-opening hydrolysis of caprolactam, which results in the formation of ε-aminohexanoic acid . Another method involves the malonic ester synthesis, where a di-ester of malonic acid is deprotonated with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide, and subsequent hydrolysis and decarboxylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of caprolactam. This method is favored due to its efficiency and cost-effectiveness. The compound is also produced as an intermediate in the polymerization of Nylon-6 .
Analyse Des Réactions Chimiques
Types of Reactions
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, amines, and substituted compounds with different functional groups .
Applications De Recherche Scientifique
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid involves its ability to inhibit plasminogen activators, which have fibrinolytic properties. By inhibiting these activators, the compound prevents the breakdown of fibrin clots, thereby promoting clot stability and reducing bleeding . The molecular targets include plasminogen and other proteolytic enzymes involved in fibrinolysis .
Comparaison Avec Des Composés Similaires
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid is similar to other amino acids and their derivatives, such as lysine and aminocaproic acid. its unique structure and properties make it particularly effective as an enzyme inhibitor and antifibrinolytic agent . Similar compounds include:
Lysine: An essential amino acid with a similar structure but different functional properties.
Aminocaproic acid: Another antifibrinolytic agent with similar applications but different molecular targets.
Propriétés
Formule moléculaire |
C10H15NO5 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5+ |
Clé InChI |
OHQFLBMAHZJOJA-AATRIKPKSA-N |
SMILES isomérique |
C(CCC(=O)O)CCNC(=O)/C=C/C(=O)O |
SMILES canonique |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)


![2-[(6-Methoxypyridin-3-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12113986.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)



![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)



